Thiophanate-methyl
Thiophanate-methyl
Thiophanate-methyl appears as colorless crystals or light brown powder. (NTP, 1992)
Thiophanate-methyl is a member of the class of thioureas that is the dimethyl ester of (1,2-phenylenedicarbamothioyl)biscarbamic acid. A fungicide effective against a broad spectrum of diseases in fruit, vegetables, turf and other crops including eyespot, scab, powdery mildew and grey mould. It has a role as an antifungal agrochemical. It is a member of thioureas, a carbamate ester, a benzimidazole precursor fungicide and a carbamate fungicide. It is functionally related to a 1,2-phenylenediamine.
Thiophanate Methyl can cause female reproductive toxicity and male reproductive toxicity according to The Environmental Protection Agency (EPA).
Thiophanate-Methyl (TM) is a systemic fungicide. It was first registered to be used as a fungicide by the EPA in 1973. It is effective against a wide range of fungal pathogens including: eyespot and other diseases of cereals; scab on apples and pears; Monilia disease and Gloeosporim rot on apples; Monilia app. On stone fruit; Canker on fruit trees; powdery mildews on pome fruit, stone fruit, vegetables, cucurbits, strawberries, vines, roses. Thiophanate methyl is also used on almonds, pecans, tea, coffee, peanuts, soya beans, tobacco, chestnuts, sugar cane, citrus fruit, figs, hops, mulberries, and many other crops.
Nematocide used in livestock; also has fungicidal properties.
Thiophanate-methyl is a member of the class of thioureas that is the dimethyl ester of (1,2-phenylenedicarbamothioyl)biscarbamic acid. A fungicide effective against a broad spectrum of diseases in fruit, vegetables, turf and other crops including eyespot, scab, powdery mildew and grey mould. It has a role as an antifungal agrochemical. It is a member of thioureas, a carbamate ester, a benzimidazole precursor fungicide and a carbamate fungicide. It is functionally related to a 1,2-phenylenediamine.
Thiophanate Methyl can cause female reproductive toxicity and male reproductive toxicity according to The Environmental Protection Agency (EPA).
Thiophanate-Methyl (TM) is a systemic fungicide. It was first registered to be used as a fungicide by the EPA in 1973. It is effective against a wide range of fungal pathogens including: eyespot and other diseases of cereals; scab on apples and pears; Monilia disease and Gloeosporim rot on apples; Monilia app. On stone fruit; Canker on fruit trees; powdery mildews on pome fruit, stone fruit, vegetables, cucurbits, strawberries, vines, roses. Thiophanate methyl is also used on almonds, pecans, tea, coffee, peanuts, soya beans, tobacco, chestnuts, sugar cane, citrus fruit, figs, hops, mulberries, and many other crops.
Nematocide used in livestock; also has fungicidal properties.
Brand Name:
Vulcanchem
CAS No.:
23564-05-8
VCID:
VC21135494
InChI:
InChI=1S/C12H14N4O4S2/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22)
SMILES:
COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC
Molecular Formula:
C12H14N4O4S2
Molecular Weight:
342.4 g/mol
Thiophanate-methyl
CAS No.: 23564-05-8
Cat. No.: VC21135494
Molecular Formula: C12H14N4O4S2
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Thiophanate-methyl appears as colorless crystals or light brown powder. (NTP, 1992) Thiophanate-methyl is a member of the class of thioureas that is the dimethyl ester of (1,2-phenylenedicarbamothioyl)biscarbamic acid. A fungicide effective against a broad spectrum of diseases in fruit, vegetables, turf and other crops including eyespot, scab, powdery mildew and grey mould. It has a role as an antifungal agrochemical. It is a member of thioureas, a carbamate ester, a benzimidazole precursor fungicide and a carbamate fungicide. It is functionally related to a 1,2-phenylenediamine. Thiophanate Methyl can cause female reproductive toxicity and male reproductive toxicity according to The Environmental Protection Agency (EPA). Thiophanate-Methyl (TM) is a systemic fungicide. It was first registered to be used as a fungicide by the EPA in 1973. It is effective against a wide range of fungal pathogens including: eyespot and other diseases of cereals; scab on apples and pears; Monilia disease and Gloeosporim rot on apples; Monilia app. On stone fruit; Canker on fruit trees; powdery mildews on pome fruit, stone fruit, vegetables, cucurbits, strawberries, vines, roses. Thiophanate methyl is also used on almonds, pecans, tea, coffee, peanuts, soya beans, tobacco, chestnuts, sugar cane, citrus fruit, figs, hops, mulberries, and many other crops. Nematocide used in livestock; also has fungicidal properties. |
|---|---|
| CAS No. | 23564-05-8 |
| Molecular Formula | C12H14N4O4S2 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate |
| Standard InChI | InChI=1S/C12H14N4O4S2/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22) |
| Standard InChI Key | QGHREAKMXXNCOA-UHFFFAOYSA-N |
| Isomeric SMILES | COC(=O)N=C(NC1=CC=CC=C1NC(=NC(=O)OC)S)S |
| SMILES | COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC |
| Canonical SMILES | COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC |
| Colorform | Colorless crystals Colorless prisms Colorless crystalline solid |
| Melting Point | 342 °F (Decomposes) (NTP, 1992) 172 °C (decomposes) MP: 181.5 - 182.5 °C 342 °F |
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